

An In-depth Technical Guide to 2',5'-Difluoropropiophenone

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Compound of Interest

Compound Name: 2',5'-Difluoropropiophenone

Cat. No.: B1295022

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This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic approach for **2',5'-Difluoropropiophenone**. The content is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Formula

2',5'-Difluoropropiophenone, also known as 1-(2,5-difluorophenyl)propan-1-one, is an organic compound belonging to the class of aromatic ketones.^[1] Its structure consists of a propiophenone core substituted with two fluorine atoms at the 2' and 5' positions of the phenyl ring.

The presence of the fluorine atoms significantly influences the electronic properties of the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.^{[1][2]} The electron-withdrawing nature of fluorine can enhance the metabolic stability and binding affinity of target molecules in drug discovery.

The chemical structure and formula are fundamental to understanding its reactivity and potential applications.

Caption: Chemical structure of **2',5'-Difluoropropiophenone**.

Physicochemical Properties

A summary of the key physicochemical properties of **2',5'-Difluoropropiophenone** is provided in the table below. This data is essential for its handling, storage, and application in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ F ₂ O	[1][3][4]
Molecular Weight	170.16 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[1][3]
Boiling Point	~150-155 °C (at 760 mmHg) 68-76 °C (at 5 mmHg)	[1][2][3]
Solubility	Low in water; Soluble in ethanol and ether	[3]
CAS Number	29112-90-1	[1][3][4]

Experimental Protocols

Representative Synthesis of 2',5'-Difluoropropiophenone

While a specific detailed protocol for **2',5'-difluoropropiophenone** is not readily available in the searched literature, a representative procedure can be adapted from the synthesis of the structurally similar compound, 2',4'-difluoropropiophenone. The following protocol outlines a plausible Friedel-Crafts acylation approach.

Reaction Scheme:

1,4-Difluorobenzene + Propionyl chloride $\xrightarrow{\text{AlCl}_3}$ **2',5'-Difluoropropiophenone**

Materials:

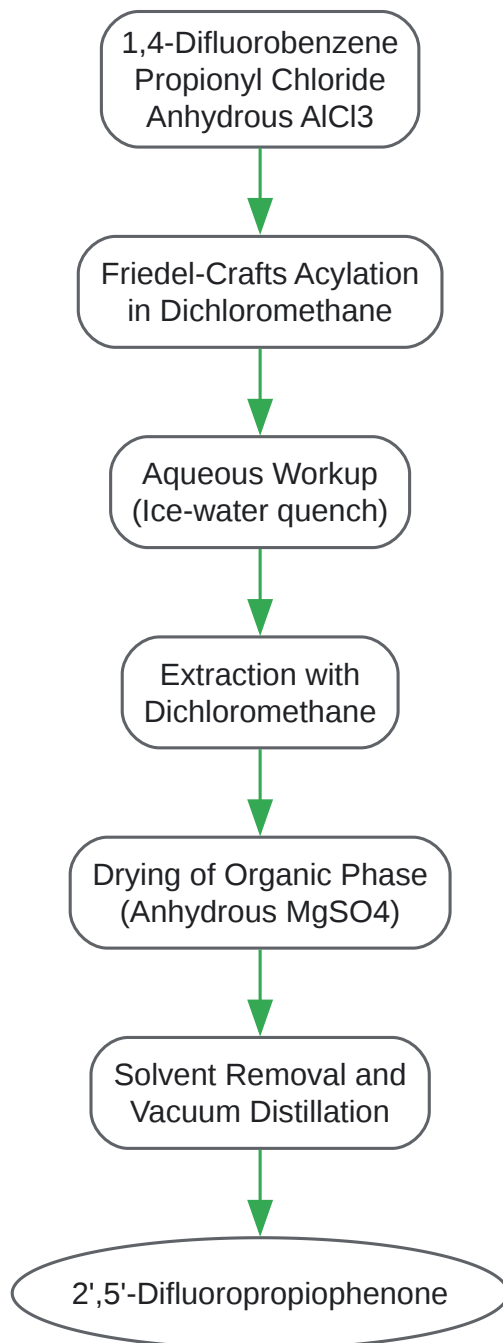
- 1,4-Difluorobenzene
- Propionyl chloride
- Anhydrous aluminum chloride (AlCl₃)

- Dichloromethane (CH_2Cl_2)
- Ice
- Water
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a stirred mixture of 1,4-difluorobenzene (1.0 equivalent) and anhydrous aluminum chloride (1.1 equivalents), add propionyl chloride (1.05 equivalents) dropwise over a period of 30-45 minutes, maintaining the temperature below 25 °C.
- After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture in an ice bath and slowly add dichloromethane.
- Carefully pour the resulting solution into a mixture of ice and water with vigorous stirring.
- Separate the organic layer and extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash with water, followed by drying over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude **2',5'-difluoropropiophenone**, which can be further purified by vacuum distillation.

Synthetic Workflow for 2',5'-Difluoropropiophenone

[Click to download full resolution via product page](#)Caption: Proposed synthetic workflow for **2',5'-Difluoropropiophenone**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2',5'-difluoropropiophenone** is not widely published. However, the National Institute of Standards and Technology (NIST) provides an infrared (IR) spectrum for this compound.^[4] Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the synthesized product.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm^{-1} . Characteristic C-F stretching bands would also be present in the fingerprint region.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum would exhibit signals for the ethyl group (a triplet and a quartet) and complex multiplets for the aromatic protons due to coupling with both other protons and the fluorine atoms.
 - ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the six aromatic carbons, with the carbon signals being split due to coupling with the attached fluorine atoms (C-F coupling).
- **Mass Spectrometry (MS):** The mass spectrum would show the molecular ion peak (M^+) at $m/z = 170.16$. Fragmentation patterns would likely involve cleavage of the acyl group and loss of small neutral molecules.

Applications in Research and Development

2',5'-Difluoropropiophenone serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} The introduction of fluorine atoms can impart desirable properties to the final products, such as:

- Enhanced metabolic stability
- Increased bioavailability
- Modified binding affinity to biological targets
- Altered lipophilicity

Its utility as a synthetic intermediate makes it a compound of significant interest for researchers developing novel therapeutic agents and crop protection chemicals.[1]

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